1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound features a tetrahydroquinazoline-2,4-dione core fused with a 1,3-oxazole substituent. The oxazole ring is substituted at position 2 with a 3-methylphenyl group and at position 4 with a methyl group, while the quinazoline nitrogen at position 3 is substituted with an isopropyl group.
Key structural attributes:
Properties
IUPAC Name |
1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14(2)26-22(27)18-10-5-6-11-20(18)25(23(26)28)13-19-16(4)29-21(24-19)17-9-7-8-15(3)12-17/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEXZGKAZJHTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical Properties
- Solubility : The oxazole and quinazoline-dione groups enhance polarity, likely making the compound soluble in polar aprotic solvents (e.g., DMSO) but less so in water due to the bulky isopropyl and 3-methylphenyl groups .
- Melting Point : Similar oxazole derivatives (e.g., 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine) exhibit m.p. >150°C, suggesting thermal stability .
- Hydrogen Bonding: The quinazoline-dione core allows for strong hydrogen-bond donor/acceptor interactions, comparable to triazolo-thiadiazoles in docking studies .
Research Findings and Trends
- Structure-Activity Relationship (SAR) :
- Crystallography : SHELX refinement (–2) and ORTEP-3 () are critical for confirming stereochemistry in such polyheterocyclic systems.
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